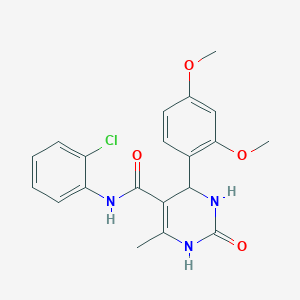

N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:

- 2-Chlorophenyl group at the N1 position.

- 2,4-Dimethoxyphenyl group at the C4 position.

- Methyl group at C4.

- 2-Oxo moiety in the tetrahydropyrimidine ring.

- Carboxamide linkage at C3.

This compound shares structural features with several analogs synthesized for applications in medicinal chemistry, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(26)22-11)13-9-8-12(27-2)10-16(13)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUKCNINRULTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with urea and methyl acetoacetate under controlled conditions to form the desired tetrahydropyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The chlorophenyl and dimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, both Gram-positive and Gram-negative. In vitro assays have shown that derivatives of tetrahydropyrimidine compounds exhibit significant antibacterial properties.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 15 |

| This compound | Pseudomonas aeruginosa | 16 |

The antibacterial activity was evaluated using the cup-plate agar diffusion method at a concentration of 40 µg/ml .

Antifungal Activity

In addition to antibacterial properties, this compound has also been tested for antifungal activity against pathogens such as Aspergillus niger. The results indicated promising antifungal effects that warrant further exploration for therapeutic applications in treating fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of tetrahydropyrimidine derivatives. Molecular docking studies suggest that these compounds can interact with specific targets in cancer cells, leading to apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Results

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (colon cancer) | 12.5 |

| This compound | MCF7 (breast cancer) | 15.0 |

These findings indicate that the compound could be a candidate for further development in cancer therapeutics .

Synthesis and Modification

The synthesis of this compound involves several steps including condensation reactions and purification techniques. Variations in substituents on the phenyl rings have been shown to influence biological activity significantly.

Case Study: Synthesis Methodology

A typical synthesis involves reacting substituted benzaldehydes with thiourea in the presence of an acid catalyst under reflux conditions. The progress is monitored using thin-layer chromatography (TLC), and products are purified through crystallization techniques .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Physical and Spectral Properties

Biological Activity

N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 417.9091 g/mol. The structural features contributing to its biological activity include:

- Pyrimidine Ring : A key structural component known for various biological activities.

- Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.

- Dimethoxyphenyl Group : Provides additional sites for interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives. Notably:

- In vitro Studies : Research has shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions have been reported to enhance antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| N-(2-chlorophenyl)-... | 66 | S. aureus, E. coli |

| Prototype Compound | 130 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been a focus of research:

- Cell Line Studies : Compounds similar to N-(2-chlorophenyl)-... have demonstrated cytotoxic effects on various cancer cell lines, including HeLa and HepG2. The mechanism often involves inhibition of topoisomerase enzymes or interference with DNA replication .

The proposed mechanisms through which N-(2-chlorophenyl)-... exerts its biological effects include:

- Enzyme Inhibition : Binding to active sites of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interacting with specific cellular receptors that regulate growth signaling pathways.

- DNA Intercalation : Inhibiting replication by inserting into the DNA helix structure.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrimidine derivatives for their antimicrobial properties, N-(2-chlorophenyl)-... was tested alongside standard antibiotics. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin against certain strains of bacteria.

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that N-(2-chlorophenyl)-... induced apoptosis in HeLa cells through the activation of caspase pathways. The compound's ability to disrupt mitochondrial membrane potential was also noted as a critical factor in its anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acid-catalyzed cyclocondensation of appropriate precursors (e.g., substituted β-ketoamides, aldehydes, and urea derivatives). Optimization involves controlling temperature (80–120°C), solvent selection (e.g., ethanol or acetic acid), and catalyst type (e.g., HCl or p-toluenesulfonic acid). Reaction progress should be monitored via TLC, and purification achieved via recrystallization or column chromatography .

- Key Parameters : Adjusting molar ratios of reactants (1:1:1 for β-ketoamide:aldehyde:urea) and reaction time (8–24 hours) improves yield. For example, substituents on the aldehyde (e.g., electron-withdrawing groups) may require longer reaction times .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- FT-IR : Confirm carbonyl (C=O) and amide (N–H) stretches (~1650–1750 cm⁻¹ and ~3200–3400 cm⁻¹, respectively).

- NMR (¹H/¹³C) : Assign protons and carbons in the tetrahydropyrimidine ring and substituents (e.g., methoxy groups at δ 3.8–4.0 ppm in ¹H NMR).

- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ peak matching theoretical mass).

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N content .

Q. What in vitro assays are suitable for preliminary pharmacological activity screening?

- Approach : Conduct antimicrobial assays (e.g., agar diffusion or broth microdilution against Gram-positive/negative bacteria and fungi). Use IC₅₀ determination for cytotoxicity (e.g., MTT assay on mammalian cell lines).

- Controls : Include standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent-only controls. Activity discrepancies may arise due to solubility issues (use DMSO ≤1% v/v) or assay pH .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s pharmacological targets?

- Strategy :

Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) on the chlorophenyl or dimethoxyphenyl rings.

Test analogs in target-specific assays (e.g., enzyme inhibition for kinases or proteases).

Use computational docking (e.g., AutoDock Vina) to predict binding affinities to active sites. Correlate experimental IC₅₀ values with computational ΔG values .

- Data Interpretation : Electron-withdrawing groups on the chlorophenyl ring may enhance binding to hydrophobic pockets, while methoxy groups influence solubility and membrane permeability .

Q. How should conflicting biological activity data between studies be resolved?

- Root Causes : Discrepancies may arise from variations in assay protocols (e.g., cell line viability thresholds) or compound degradation during storage.

- Resolution Steps :

- Reproduce assays under standardized conditions (e.g., ATCC cell lines, identical solvent batches).

- Validate compound stability via HPLC before/after experiments.

- Perform meta-analysis of published data to identify trends (e.g., higher efficacy in Gram-positive vs. Gram-negative bacteria) .

Q. What advanced techniques are recommended for studying conformational dynamics and solid-state behavior?

- Methods :

- X-ray Crystallography : Resolve crystal structure to analyze intramolecular interactions (e.g., hydrogen bonds between oxo and amide groups).

- DFT Calculations : Model tautomeric forms (e.g., keto-enol equilibrium) and assess energy barriers for ring puckering.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

Q. What strategies are effective for evaluating metabolic stability and toxicity in preclinical models?

- In Vitro : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism. Measure half-life (t₁/₂) and metabolite profiling via LC-MS.

- In Vivo : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biochemistry (ALT/AST levels).

- Mitigation : Introduce solubilizing groups (e.g., PEGylation) or prodrug strategies to reduce hepatic clearance .

Q. How can regioselectivity challenges during functionalization of the tetrahydropyrimidine core be addressed?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.